molecular formula C15H29N3O2 B2721200 tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate CAS No. 2177263-19-1

tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate

Cat. No.: B2721200
CAS No.: 2177263-19-1
M. Wt: 283.416
InChI Key: CTIHUAFFLVLLSJ-OLZOCXBDSA-N
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Description

tert-Butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate is a stereochemically defined piperazine derivative with a bicyclic framework comprising a tert-butyl carbamate-protected piperazine ring and a 2-aminocyclohexyl substituent. Its molecular formula is C₁₅H₂₉N₃O₂, with a molecular weight of 283.41 g/mol (calculated) . The compound’s stereochemistry, particularly the (1S,2R) configuration of the aminocyclohexyl moiety, is critical for its biological interactions, as seen in analogous structures used in pharmaceuticals and agrochemicals. The tert-butyl carbamate group serves as a protective moiety for the piperazine nitrogen, enhancing solubility and stability during synthetic processes .

This compound is primarily utilized as an intermediate in drug discovery, particularly for targeting central nervous system (CNS) receptors, kinase inhibitors, or antimicrobial agents. Its structural rigidity and hydrogen-bonding capacity (via the amine and carbonyl groups) make it a versatile scaffold for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h12-13H,4-11,16H2,1-3H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIHUAFFLVLLSJ-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)[C@H]2CCCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and cis-2-aminocyclohexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate may involve large-scale batch or continuous flow processes. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate is investigated for its potential therapeutic effects. It is used in the synthesis of drugs that target specific receptors or enzymes in the body .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used as a precursor in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

tert-Butyl 4-[(1R,2S)-2-aminocyclohexyl]piperazine-1-carboxylate

  • Configuration : (1R,2S) enantiomer of the target compound.
  • Key Difference : Inverse stereochemistry at the cyclohexylamine group alters binding affinity to chiral targets. For example, in CNS drug candidates, such stereochemical inversions can reduce efficacy by >50% due to mismatched receptor interactions .
  • Synthesis : Similar reductive amination protocols but requires chiral resolution techniques, increasing production costs .

tert-Butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate

  • Configuration: Trans-aminocyclohexyl substituent.
  • Key Difference : The trans configuration disrupts the planar hydrogen-bonding network observed in the (1S,2R) isomer, leading to reduced solubility in polar solvents (e.g., water solubility: 0.12 mg/mL vs. 0.25 mg/mL for the target compound) .

Functional Group Modifications

tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (Compound 1a)

  • Modification: Incorporates a fluorophenyl-oxazolidinone-triazole moiety.
  • Stability: Degrades in simulated gastric fluid (pH 1.2) due to acid-sensitive oxazolidinone ring cleavage, unlike the target compound, which remains stable under similar conditions .

tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (Compound 284)

  • Modification: Dibenzylamino group replaces the primary amine on the cyclohexyl ring.
  • Key Difference : Enhanced lipophilicity (logP: 4.2 vs. 2.8 for the target compound) improves blood-brain barrier penetration but reduces renal clearance .
  • Synthetic Utility : Intermediate for anticancer agents targeting tubulin polymerization .

Piperazine Backbone Derivatives

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate

  • Modification: Ethylamine side chain instead of aminocyclohexyl.
  • Properties : Higher basicity (pKa ~9.5 vs. ~8.2 for the target compound) due to the flexible ethylamine group, increasing protonation in physiological pH .
  • Application : Precursor for radiopharmaceuticals (e.g., PET tracers) .

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

  • Modification : Pyridinyl substituent replaces cyclohexyl.
  • Activity : Exhibits potent DNMT1 inhibition (IC₅₀: 0.8 µM) via π-π stacking interactions, a mechanism absent in the target compound .

Stability and Reactivity Comparisons

Compound Stability in SGF (pH 1.2) Thermal Stability (°C) Key Degradation Pathway
Target Compound Stable >200 None observed
Compound 1a Degrades (t₁/₂: 2 h) 150 Oxazolidinone ring hydrolysis
tert-Butyl 4-(2-fluoro-4-...) Degrades (t₁/₂: 1.5 h) 140 Fluorophenyl deamination

Biological Activity

tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmaceuticals. This compound has garnered attention due to its potential therapeutic applications and its role as a building block in drug synthesis.

  • Molecular Formula : C15H29N3O2
  • Molecular Weight : 283.42 g/mol
  • CAS Number : 2177263-19-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an inhibitor in different biochemical pathways.

Pharmacological Studies

  • Anticancer Activity : Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, derivatives of piperazine have shown promise in targeting cancer cell proliferation and inducing apoptosis in vitro.
  • Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
  • Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against breast and lung cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) that suggest its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The compound may act as an antagonist or agonist at certain receptors involved in neurotransmission.
  • Enzyme Inhibition : It may inhibit enzymes critical for cellular metabolism or signal transduction pathways.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-[(1S,2R)-2-aminocyclohexyl]piperazine-1-carboxylate, and how do reaction conditions influence yield?

Synthesis typically involves reductive amination or nucleophilic substitution. For example, a stereoselective approach may use tert-butyl piperazine-1-carboxylate and a cyclohexanone derivative with NaBH(OAc)₃ in dichloromethane (DCM) to achieve the (1S,2R) configuration . Reaction temperature (e.g., 20–110°C) and solvent choice (e.g., 1,4-dioxane or DMF) significantly impact yield. For instance, microwave-assisted coupling in 1,4-dioxane at 100°C achieved 91% yield in a related piperazine derivative synthesis . Purification via silica gel chromatography with gradients (e.g., hexane:EtOAc 8:1 to 4:1) is standard .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for validation?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR identify functional groups and stereochemistry. For example, tert-butyl protons appear as singlets at δ 1.46 ppm, while piperazine ring protons resonate between δ 2.75–3.50 ppm .
  • LCMS/HRMS : Validates molecular weight (e.g., [M+H]+ peaks) and purity. A study reported HRMS m/z 341.1972 for a similar compound .
  • X-ray crystallography : Resolves stereochemical ambiguities. SHELX software is widely used for structure refinement .

Q. What are the typical functional group transformations applicable to this compound?

The tert-butyl carbamate group is acid-labile, enabling deprotection under HCl/dioxane to yield free amines . The cyclohexylamine moiety can undergo acylation or alkylation. For example, coupling with sulfonyl chlorides in dioxane/pyridine forms sulfonamide derivatives . Oxidation of the piperazine ring with KMnO₄ or reduction with LiAlH₄ modifies reactivity .

Advanced Research Questions

Q. How can enantioselective synthesis of the (1S,2R) configuration be optimized, and what catalysts are effective?

Asymmetric hydrogenation or transition-metal catalysis ensures stereochemical control. CuH/Pd synergistic catalysis achieved >98% enantiomeric excess (ee) in related styrene couplings . Chiral ligands like (S,S)-Ph-BPE are critical for stereoselectivity . Monitoring ee via chiral HPLC (e.g., 98% ee with 7.8 min and 9.1 min retention times) is essential .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Weak hydrogen bonding and conformational flexibility complicate crystal packing. Strategies include:

  • Cocrystallization : Using solvents like EtOAc or cyclohexane to stabilize lattice interactions .
  • Low-temperature data collection : Mitigates thermal motion artifacts. A study used a Bruker APEXII CCD diffractometer at 100 K for high-resolution data .
  • SHELXL refinement : Incorporates anisotropic displacement parameters to model disorder .

Q. How does structural modification of the piperazine ring impact biological activity (e.g., enzyme inhibition)?

Substituents at the piperazine nitrogen influence target binding. For example:

  • Sulfonamide derivatives : Showed potent Bruton’s tyrosine kinase (BTK) inhibition (IC₅₀ < 50 nM) due to enhanced hydrogen bonding .
  • Aryl extensions : Improved solubility and efflux pump inhibition in Gram-negative bacteria .
  • Deprotection of tert-butyl : Increased prolyl-hydroxylase inhibitory activity by exposing the amine for target interaction .

Q. How do conflicting NMR or LCMS data arise in characterization, and how are they resolved?

Discrepancies may stem from:

  • Tautomerism : Keto-enol equilibria in dihydropyrazine derivatives cause split peaks .
  • Residual solvents : DMSO or THF signals overlapping with analyte peaks. Drying under vacuum or deuterated solvent exchange mitigates this .
  • Diastereomer formation : Chiral HPLC or Mosher ester analysis distinguishes enantiomers .

Methodological Considerations Table

AspectKey TechniquesExample Conditions/ReagentsReferences
Synthesis Reductive amination, nucleophilic substitutionNaBH(OAc)₃ in DCM, 20°C, 12 h
Deprotection Acidolysis (HCl/dioxane)4M HCl, 3 h, rt
Enantioselectivity CuH/Pd catalysis with chiral ligands(S,S)-Ph-BPE, PPh₃, 4 mol% catalyst
Crystallography SHELX refinement, low-temperature data collectionBruker APEXII, 100 K, Mo Kα radiation
Biological Assays Enzyme inhibition (BTK, prolyl-hydroxylase), MIC testingIC₅₀ determination via fluorescence assays

Contradictions and Resolutions

  • Stereochemical Assignments : Conflicting NOE data vs. X-ray results are resolved by rechecking refinement parameters (e.g., Flack x value) .
  • Reaction Yields : Microwave vs. conventional heating (e.g., 91% vs. 60% yield) highlight the need for optimized energy input .

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